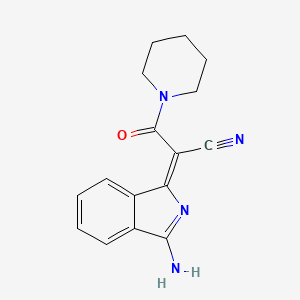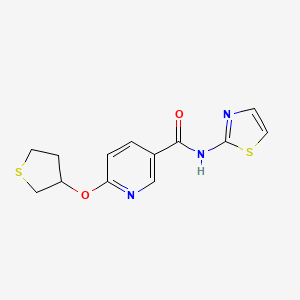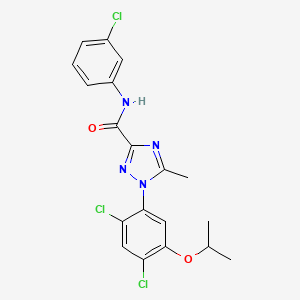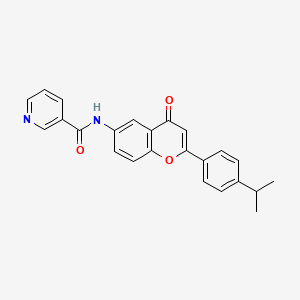
(2E)-2-(3-Aminoisoindol-1-ylidene)-3-oxo-3-piperidin-1-ylpropanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound N-[(Z)-(3-aminoisoindol-1-ylidene)amino]-4-chlorobenzamide seems to be related to the compound you’re asking about. It’s a chemical with various properties and potential applications .
Chemical Reactions Analysis
The chemical reactions involving a compound depend on its molecular structure and the conditions under which it’s reacted. Without specific information on the compound, it’s difficult to predict its reactivity .Physical And Chemical Properties Analysis
Physical and chemical properties such as melting point, boiling point, density, molecular formula, and molecular weight can be determined experimentally or predicted computationally .Scientific Research Applications
Selective Functionalization of sp(3) C-H Bonds Adjacent to Nitrogen
One application involves the PhI(OAc)2 mediated selective functionalization of sp(3) C-H bonds adjacent to a nitrogen atom, demonstrating the compound's utility in direct diacetoxylation of alpha and beta sp(3) C-H adjacent to nitrogen atoms to afford various cis-2,3-diacetoxylated piperidines. This methodology highlights its potential in synthesizing alpha-amino nitriles through oxidative coupling of amines with malononitrile (Xing‐Zhong Shu et al., 2009).
Synthesis of PAF-Receptor Antagonists
Research has also led to the synthesis of novel classes of 4-aminopiperidines substituted in the 3-position by groups bearing either a carbamate or a ureido function, synthesized from ethyl 4-oxo-3-piperidinecarboxylate and 3,3′-iminobis(propanenitrile), respectively. This synthesis route emphasizes the compound's significance in creating PAF-receptor antagonists with potential therapeutic benefits (H. Benmehdi et al., 2008).
Novel Reactions with N-Arylisoindolines
Another study explores N-Arylisoindolines reacting with (2,4, 7-trinitro-9H-fluoren-9-ylidene)propanedinitrile (A) in pyridine, leading to the formation of complex compounds through α-H-atom abstraction. This research showcases the potential for developing unique compounds with specific chemical properties, illustrating the broad applicability of such chemical frameworks in synthetic chemistry (A. Hassan et al., 1998).
Fused Chiral Pyrrolidines and Piperidines Synthesis
Intramolecular nitrile oxide olefin cycloaddition (INOC) reactions derived from L-amino acids have been used to stereoselectively produce tricyclic fused pyrrolidines and piperidines. This method underscores the compound's utility in generating chiral hydroxymethyl-substituted fused piperidines, contributing to the field of chiral chemistry (E. Falb et al., 2000).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
(2E)-2-(3-aminoisoindol-1-ylidene)-3-oxo-3-piperidin-1-ylpropanenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O/c17-10-13(16(21)20-8-4-1-5-9-20)14-11-6-2-3-7-12(11)15(18)19-14/h2-3,6-7H,1,4-5,8-9H2,(H2,18,19)/b14-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUNAKSYUWPTWJD-BUHFOSPRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C(=C2C3=CC=CC=C3C(=N2)N)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(CC1)C(=O)/C(=C/2\C3=CC=CC=C3C(=N2)N)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-2-(3-Aminoisoindol-1-ylidene)-3-oxo-3-piperidin-1-ylpropanenitrile | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-allyl-2-[(phenylsulfonyl)anilino]acetamide](/img/structure/B2995772.png)
![ethyl 5-amino-1-[5-(trifluoromethyl)pyridin-2-yl]-1H-pyrazole-4-carboxylate](/img/structure/B2995774.png)

![4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}oxolan-3-amine](/img/structure/B2995776.png)
![4-chloro-N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]benzamide](/img/structure/B2995778.png)

![2-Thia-5-azabicyclo[2.2.1]heptan-5-yl(furan-3-yl)methanone](/img/structure/B2995780.png)
![N-[(5-bromopyrazin-2-yl)methyl]-2-cyclopropylpyrimidin-4-amine](/img/structure/B2995781.png)

![3-[4-(4-Methoxyphenyl)piperazin-1-yl]-5-(trifluoromethyl)pyridine-2-carbonitrile](/img/structure/B2995783.png)
![2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2995785.png)
![Ethyl 3-(4-chlorophenyl)-5-(2-methyl-3-nitrobenzamido)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2995786.png)